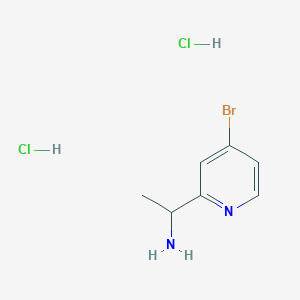

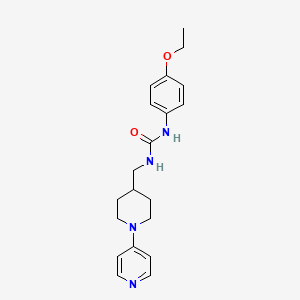

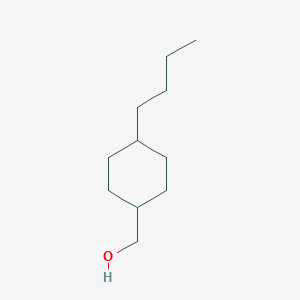

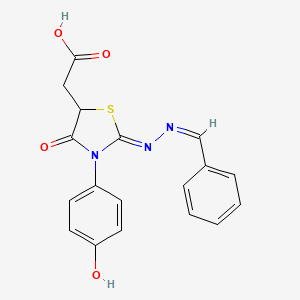

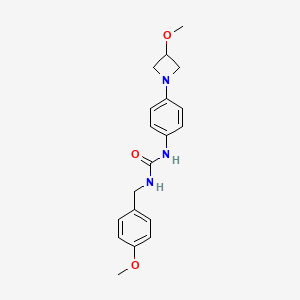

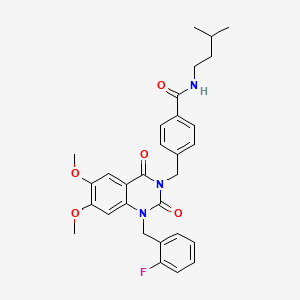

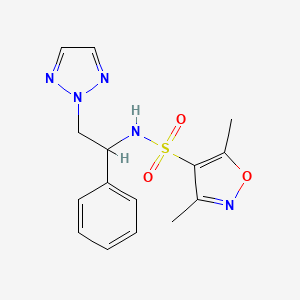

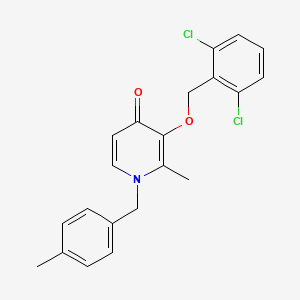

![molecular formula C18H13N3O3 B2820768 N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 941903-19-1](/img/structure/B2820768.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives are known for their versatile applications in pharmaceuticals and various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in the literature. For instance, 2-substituted benzoxazole derivatives were synthesized from 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectroscopy . For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can be complex and varied. For instance, the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various analytical techniques. For instance, the yield and melting range of the compound can be determined, and the IR spectrum can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique

Fluorescent Probes

Compounds with a benzoxazole structure have been found to be useful as fluorescent probes . They absorb in the range of 296 to 332 nm and emit in the ranges of 368 to 404 nm with excellent quantum yield .

Antimicrobial Activity

Benzoxazole derivatives have shown antimicrobial activity against various bacterial and fungal species . They have been used in the treatment of infections caused by Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .

Anti-Inflammatory Agents

Benzoxazole derivatives have been synthesized and evaluated for their anti-inflammatory efficacy . They have shown good efficacy in membrane stabilization and proteinase inhibitory methods .

Anticonvulsant Activities

Some benzoxazole derivatives have been synthesized and evaluated for their anticonvulsant activities .

Elastase Inhibition

Compounds with a benzoxazole thiourea moiety have unique properties related to elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the lungs and skin.

Free Radical Scavenging

Benzoxazole thiourea compounds have shown free radical scavenging activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

DNA Binding Ability

Benzoxazole thiourea compounds have been found to have DNA binding ability . This could potentially make them useful in the field of gene therapy or as a tool in genetic research.

Antitumor Activity

Benzoxazole derivatives have been reported to possess antitumor activity . They could potentially be used in the development of new cancer treatments.

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

These interactions can lead to changes in the conformation or function of the target molecules .

Biochemical Pathways

Benzoxazoles and naphthoxazoles, which share structural similarities with this compound, are known to affect a wide range of biological and photochromatic activities . They are used as fluorescent probes and intermediates for dyes , suggesting they may interact with light-sensitive biochemical pathways.

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that the compound may inhibit the growth of microbes or kill them outright.

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-11-10-15(21-24-11)17(22)19-13-8-6-12(7-9-13)18-20-14-4-2-3-5-16(14)23-18/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRQVPJFIDEPBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2820691.png)

![1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B2820695.png)

![3-Aminobenzo[b]thiophene-2-carbonitrile](/img/structure/B2820702.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2820704.png)

![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2820708.png)